(E,E)-Farnesol 11,11,11,12,12,12-d6
Description
Structural Identification and Isotopic Labeling Strategy
This compound represents a precisely engineered isotopic variant of farnesol, characterized by the systematic replacement of six hydrogen atoms with deuterium isotopes at specific terminal positions. The compound maintains the fundamental molecular architecture of farnesol while incorporating deuterium atoms at positions 11, 11, 11, 12, 12, and 12, corresponding to the terminal methyl groups of the farnesyl chain. This strategic placement of deuterium labels preserves the essential chemical and biological properties of the parent compound while enabling sophisticated analytical tracking capabilities.
The molecular formula of this compound is C15H20D6O, representing a molecular weight increase from 222.37 to 228.40-228.41 atomic mass units compared to the unlabeled farnesol. The deuterium incorporation specifically targets the terminal methyl groups, which are critical sites for metabolic transformations and enzymatic modifications in biological systems. The "d6" notation indicates the precise number of deuterium substitutions, providing a clear identification of the isotopic labeling pattern.
The isotopic labeling strategy employed in this compound demonstrates advanced synthetic chemistry techniques that allow for precise incorporation of stable isotopes without compromising the fundamental molecular structure. The deuterium atoms replace hydrogen atoms at the terminal positions of the farnesyl chain, creating a compound that behaves identically to natural farnesol in biological systems while providing distinct analytical signatures for detection and quantification. This approach enables researchers to track the compound through complex biological matrices using mass spectrometry techniques that can distinguish between the deuterated and non-deuterated forms based on their mass differences.
The strategic placement of deuterium labels at the terminal methyl groups is particularly significant because these positions are often sites of metabolic modification in biological systems. By labeling these specific locations, researchers can monitor metabolic transformations, enzymatic cleavages, and incorporation into larger molecular structures with exceptional precision. The six-deuterium labeling pattern provides sufficient mass shift for reliable analytical detection while maintaining the chemical stability and biological activity of the parent compound.
Historical Context in Isoprenoid Research
The development of this compound emerges from decades of research into isoprenoid metabolism and the critical role of farnesol in cellular biochemistry. Historical investigations into isoprenoid biosynthesis began with the recognition that farnesyl pyrophosphate serves as a key intermediate in the biosynthetic pathway, positioned at a regulatory point capable of directing isoprene units to various branch pathways. Early research in the 1990s demonstrated that free farnesol could be utilized for isoprenoid biosynthesis in mammalian cells, establishing the foundation for understanding alternative metabolic pathways.
Pioneering work by researchers in the late 20th century revealed that farnesol incorporation into cellular components including cholesterol, ubiquinone, and isoprenylated proteins could be tracked using radioactive labeling techniques. These studies provided crucial evidence that farnesol could be converted to farnesyl pyrophosphate through phosphorylation reactions, enabling its participation in critical cellular processes. The discovery that farnesol serves as a quorum sensing molecule in Candida albicans further expanded understanding of its biological significance beyond traditional metabolic roles.
The transition from radioactive to stable isotope labeling represents a significant advancement in isoprenoid research methodology. While radioactive tracers provided initial insights into farnesol metabolism, the development of deuterium-labeled compounds like this compound offers superior safety profiles and enhanced analytical precision. The historical progression from basic metabolic studies to sophisticated isotopic labeling reflects the evolution of analytical chemistry techniques and the growing recognition of farnesol's diverse biological roles.
The establishment of farnesol as a critical component in multiple biological pathways, including sterol biosynthesis, protein prenylation, and cellular signaling, provided the scientific rationale for developing precise analytical tools. The historical context reveals how early discoveries of farnesol's metabolic versatility created demand for analytical methods capable of tracking its fate in complex biological systems. This historical foundation directly influenced the development of deuterated variants that could provide the analytical precision required for modern biochemical research.
Role as a Deuterated Tracer in Biochemical Studies
This compound functions as a sophisticated analytical tool in biochemical studies, enabling researchers to track farnesol metabolism and cellular incorporation with unprecedented precision. The deuterium labeling provides distinct analytical signatures that can be detected using advanced mass spectrometry techniques, allowing for accurate quantification and pathway analysis in complex biological matrices. This capability is particularly valuable in studies investigating isoprenoid metabolism, cellular signaling pathways, and the biosynthesis of complex lipids and proteins.
The application of deuterated tracers in biochemical research has expanded significantly with advances in analytical instrumentation, particularly high-resolution mass spectrometry systems capable of detecting subtle mass differences. This compound serves as an internal standard in analytical method development and validation, providing reliable reference points for quantitative analysis. The compound enables researchers to distinguish between endogenous farnesol and exogenously administered labeled material, facilitating detailed kinetic studies and metabolic pathway analysis.
Recent research utilizing this compound has revealed critical insights into sphingolipid metabolism and cellular signaling processes. Studies have demonstrated that farnesol affects the de novo sphingolipid synthesis pathway, with the deuterated tracer enabling precise measurement of enzymatic activities and metabolic flux. These investigations have shown that farnesol increases serine palmitoyltransferase activity while inhibiting dihydroceramide desaturase activity, discoveries that were facilitated by the analytical precision provided by deuterium labeling.
The compound's role in studying cellular signaling extends to investigations of quorum sensing mechanisms and antimicrobial activities. Research has utilized the deuterated tracer to examine how farnesol modulates cell-to-cell communication in fungal systems and affects bacterial growth patterns. The analytical precision provided by deuterium labeling has enabled researchers to quantify these effects with greater accuracy than previously possible, leading to enhanced understanding of farnesol's biological functions.
Advanced analytical techniques utilizing this compound have contributed to the development of multiplexed isotope labeling strategies in proteomics and metabolomics research. The compound serves as a component in sophisticated analytical workflows that can simultaneously track multiple metabolic pathways and cellular processes. These applications demonstrate the broader impact of deuterated tracers in advancing biochemical research methodologies and enabling more comprehensive studies of cellular metabolism.
The integration of this compound into modern analytical workflows represents a significant advancement in biochemical research capabilities. The compound's dual function as both a metabolically active molecule and an analytical tracer provides researchers with powerful tools for investigating complex biological systems. This dual functionality enables studies that would be impossible with traditional analytical approaches, contributing to advances in understanding fundamental cellular processes and metabolic regulation.
Properties
CAS No. |
166447-71-8 |
|---|---|
Molecular Formula |
C₁₅H₂₀D₆O |
Molecular Weight |
228.4 |
Synonyms |
(2E,6E)-3,7-Dimethyl-11-(methyl-d3)-2,6,10-dodecatrien-12,12,12-d3-1-ol; (E,E)-3,7-Dimethyl-11-(methyl-d3)-2,6,10-dodecatrien-12,12,12-d3-1-ol |
Origin of Product |
United States |
Preparation Methods
Deuterated Farnesyl Bromide Intermediate Synthesis
Base-Mediated Coupling with Deuterated Acetoacetate
Isotopic Labeling and Purification Techniques
Protection-Deprotection Strategies
To prevent undesired side reactions during synthesis, hydroxyl group protection is employed. Farnesol is first protected as a benzyl ether, as demonstrated in the synthesis of [12,12,12,13,13,13-²H₆]farnesol. Lithium-ammonia (Li–NH₃) reduction is subsequently used to cleave the benzyl ether, yielding deuterated farnesol with minimal isotopic loss. This method ensures >95% recovery of the deuterated product, as confirmed by ¹H and ²H NMR analyses.
Chromatographic Purification
Analytical Validation of Deuterium Incorporation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Methods
| Method | Deuterium Incorporation | Yield (%) | Purity (%) |
|---|---|---|---|
| Farnesyl Bromide Coupling | >99% at C-11/C-12 | 72–85 | >99 |
| Benzyl Ether Deprotection | >95% retention | 70–78 | >95 |
| Direct Isotopic Exchange | <50% | 30–45 | 80–90 |
Table 1. Efficiency of deuterated farnesol synthesis routes.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
(E,E)-Farnesol 11,11,11,12,12,12-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can convert farnesol into farnesal or farnesoic acid.
Reduction: Farnesol can be reduced to farnesane.
Substitution: Halogenation reactions can introduce halogen atoms into the farnesol molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
Oxidation: Farnesal, farnesoic acid.
Reduction: Farnesane.
Substitution: Halogenated farnesol derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H20D6O
- Molecular Weight : 228.4 g/mol
- Structure : The compound contains a series of double bonds in an E configuration along its carbon chain, which contributes to its biological activity and interactions within cellular systems.
The deuteration (substitution of hydrogen with deuterium) allows for enhanced tracking of the molecule in complex biological environments using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biochemical Pathways
(E,E)-Farnesol 11,11,11,12,12,12-d6 is instrumental in studying metabolic pathways and enzyme interactions. Its isotopic labeling enables researchers to trace its incorporation into various biological molecules, facilitating the understanding of lipid metabolism and cellular signaling pathways.
- Case Study : Research has shown that (E,E)-Farnesol can modulate lipid metabolism enzymes and influence cellular signaling pathways related to apoptosis. The stability provided by deuteration allows for more precise measurements in complex biological systems .
Pharmaceutical Development
The compound has potential applications in drug development due to its ability to interact with various biological targets. Studies have indicated that (E,E)-Farnesol exhibits antimicrobial properties and may play a role in regulating cell growth and differentiation.
- Case Study : In one study focusing on fungal pathogens like Candida albicans, (E,E)-Farnesol was found to inhibit yeast-to-hypha differentiation, thus preventing biofilm formation and reducing virulence .
Analytical Chemistry
The analytical capabilities of this compound are enhanced due to its deuterated nature. It is widely used in NMR spectroscopy to gain insights into molecular interactions and dynamics.
- Application Example : In NMR studies, the presence of deuterium improves signal resolution and allows for detailed analysis of molecular conformations and interactions within membranes .
Research has also extended into environmental science where (E,E)-Farnesol plays a role in understanding the ecological impact of terpenoids. Its presence in natural ecosystems can influence microbial communities and plant interactions.
Mechanism of Action
The mechanism of action of (E,E)-Farnesol 11,11,11,12,12,12-d6 involves its interaction with cellular membranes and enzymes. Farnesol is known to modulate the activity of certain enzymes involved in lipid metabolism and cell signaling pathways. The deuterated form allows for detailed studies of these interactions using techniques like nuclear magnetic resonance (NMR) and mass spectrometry.
Comparison with Similar Compounds
(E,Z)-Farnesol and (Z,E)-Farnesol
- Structural Differences : These isomers differ in the geometric configuration of double bonds at the 2,6- and 6,10-positions, respectively.
- Occurrence : Less abundant than (E,E)-farnesol; often co-occur in plant essential oils but at trace levels (<5% combined) .
- Biological Activity: Limited evidence suggests weaker antiparasitic activity compared to (E,E)-farnesol.
Farnesene Isomers (α- and β-Farnesene)
- Structural Differences : Farnesenes are sesquiterpene hydrocarbons lacking the hydroxyl group of farnesol. α-Farnesene has a tri-substituted double bond, while β-farnesene has a terminal double bond.
- Biosynthetic Pathways : Both are synthesized from farnesyl pyrophosphate (FPP) by distinct sesquiterpene synthases. For instance, PmSTPS1 from Plectranthus amboinicus produces β-farnesene (9.50%) and α-farnesene (8.86%) alongside farnesol (5.08%) .
- Functional Roles :
Nerolidol
- Structural Differences : A linear sesquiterpene alcohol with a hydroxyl group at C3, differing from farnesol’s C1 hydroxylation.
- Biosynthesis : Produced in higher yields (48.33%) by PmSTPS2 compared to farnesol (15.30%) in enzymatic assays .
- Bioactivity : Exhibits antifungal and anti-inflammatory properties but lacks the Ca²⁺ channel modulation observed in farnesol .
Farnesyl Acetate
- Structural Differences : Acetylated derivative of farnesol.
- Occurrence : Identified in nutria (Myocastor coypus) anal gland secretions alongside (E,E)-farnesol .
- Function: Serves as a semiochemical in animal communication.
Comparative Data Tables
Key Research Findings
- Analytical Utility : The deuterated (E,E)-farnesol isotopologue enables precise quantification in human tissues, with glucuronidation kinetics showing Km values of 4.2 μM (liver) and 3.8 μM (intestine) .
- Enzymatic Specificity : PmSTPS1 and PmSTPS2 highlight evolutionary divergence in sesquiterpene synthase function, favoring farnesol or nerolidol production despite shared FPP substrates .
- Ecochemical Role : (E,E)-Farnesol’s dominance in Tephrosia vogelii chemotypes correlates with enhanced insect repellency compared to springene-dominant varieties .
Biological Activity
(E,E)-Farnesol 11,11,11,12,12,12-d6 is a deuterated variant of farnesol, a naturally occurring sesquiterpene alcohol. This compound has garnered significant attention in biological research due to its unique properties and biological activities. The incorporation of deuterium allows for enhanced tracking in metabolic studies using techniques such as mass spectrometry.
- Molecular Formula : C15H20D6O
- Deuteration : Six hydrogen atoms are replaced with deuterium.
- Structure : The compound retains the core structure of farnesol but with isotopic labeling that aids in its analysis and application in biological systems.
The biological activity of this compound is attributed to several mechanisms:
- Calcium Homeostasis : It acts as an inhibitor of N-type voltage-gated calcium channels, thereby regulating intracellular calcium levels.
- Quorum Sensing : In microbial environments, it functions as a quorum-sensing molecule that can inhibit biofilm formation and reduce microbial virulence .
- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory signaling pathways like NF-kappa-B, contributing to its anti-inflammatory properties .
Antimicrobial Properties
Research indicates that (E,E)-Farnesol possesses significant antimicrobial properties. It has been shown to inhibit the growth of various pathogens, including Candida albicans, where it reduces adhesion to epithelial cells and disrupts biofilm formation. This property is particularly relevant in treating infections caused by fungal pathogens .
Antitumor Activity
Studies have demonstrated that farnesol can induce apoptosis in cancer cells. For instance, experiments conducted on oral squamous cell carcinoma (OSCC) lines revealed that farnesol significantly decreased cell proliferation and induced apoptosis through intrinsic and extrinsic pathways. The presence of farnesol led to a notable reduction in survivin expression and an increase in cleaved-caspase levels, indicating its potential as an antitumor agent .
Effects on Cell Signaling
Farnesol modulates various cellular signaling pathways. It affects lipid metabolism and can influence the synthesis of important cellular components such as steroids and ubiquinones. The deuterated form allows for detailed studies on these interactions using advanced analytical techniques.
Case Studies
- Antitumor Mechanisms : A study explored the effects of farnesol on OSCC cells. Treatment with synthetic farnesol resulted in a significant decrease in cell viability at concentrations as low as 30 µM. Proteomic analysis identified 36 differentially expressed proteins involved in apoptosis regulation .
- Microbial Interactions : Research on Candida albicans showed that farnesol could inhibit hyphal formation and promote yeast growth under certain conditions. This was linked to its role as a quorum-sensing molecule that regulates fungal morphology based on cell density .
Comparative Analysis with Similar Compounds
| Compound | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| (E,E)-Farnesol | Sesquiterpene alcohol | Antimicrobial, antitumor | Deuterated for enhanced tracking |
| Farnesol | Sesquiterpene alcohol | Antimicrobial, induces apoptosis | Non-deuterated |
| Geraniol | Monoterpene alcohol | Antimicrobial | Different structural features |
| Nerolidol | Sesquiterpene alcohol | Antimicrobial | Distinct applications in fragrance |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for confirming the structural integrity and purity of (E,E)-Farnesol 11,11,11,12,12,12-d6?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% threshold) and gas chromatography-mass spectrometry (GC-MS) to confirm molecular structure. Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is critical for verifying deuteration at positions 11 and 12 by observing the absence of proton signals in these regions. Mass spectrometry with deuterium-specific fragmentation patterns further validates isotopic labeling .
Q. How is this compound synthesized, and what are key considerations for isotopic labeling?
- Methodological Answer : The deuterated form is synthesized via catalytic deuteration of (E,E)-farnesol precursors using deuterium gas () under controlled conditions. Key steps include protecting hydroxyl groups to prevent side reactions and optimizing reaction time/temperature to ensure complete deuteration at C11 and C12. Post-synthesis purification via silica gel chromatography (e.g., 2–15% ethyl acetate/hexanes gradient) removes non-deuterated byproducts .
Q. What stability considerations are critical for storing this compound in experimental settings?
- Methodological Answer : Store at +4°C in airtight, light-resistant containers to prevent oxidation or isomerization. Monitor degradation via periodic GC-MS analysis, focusing on peaks corresponding to non-deuterated farnesol or oxidation products (e.g., farnesal). Avoid prolonged exposure to solvents like DMSO, which may accelerate deuterium exchange .
Advanced Research Questions
Q. How do isotopic effects of deuteration influence this compound’s metabolic flux in mevalonate pathway studies?
- Methodological Answer : Use C-labeled glucose or acetate in tandem with deuterated farnesol to trace carbon incorporation into downstream isoprenoids (e.g., sterols, ubiquinone). LC-MS/MS quantifies deuterium retention in intermediates, revealing kinetic isotope effects (KIEs) at rate-limiting steps like farnesyl pyrophosphate synthase (FPPS) catalysis. Compare results to non-deuterated controls to identify deuteration-induced delays in FPP turnover .
Q. What experimental designs resolve contradictions in (E,E)-Farnesol’s dual role as a biosynthetic precursor and enzyme regulator?
- Methodological Answer : Employ genetic knockout models (e.g., NUDX1-2 mutants in Rosa spp.) to uncouple farnesol accumulation from sesquiterpene biosynthesis. Combine transcriptomics (qPCR for HMGR, FPPS) with metabolomics (GC-MS for FPP, farnesene) to distinguish direct enzyme inhibition (e.g., HMGR downregulation) from substrate competition. Dose-response studies with deuterated farnesol clarify concentration-dependent effects on pathway flux .
Q. How can deuterated farnesol improve NMR-based structural studies of protein-ligand interactions (e.g., SARS-CoV-2 spike protein binding)?
- Methodological Answer : Incorporate (E,E)-Farnesol-d6 into saturation transfer difference (STD) NMR assays to map binding epitopes. Deuteration reduces background noise from solvent protons, enhancing sensitivity for detecting weak interactions. Compare binding affinities to non-deuterated farnesol via surface plasmon resonance (SPR) to assess isotopic effects on dissociation constants () .
Q. What nanoparticle delivery systems optimize controlled release of deuterated farnesol in in vivo anti-inflammatory studies?
- Methodological Answer : Encapsulate (E,E)-Farnesol-d6 in hyaluronic acid (HA) nanoparticles for pH-dependent release in synovial fluid (e.g., osteoarthritis models). Characterize release kinetics via dialysis-based HPLC, fitting data to first-order models (). Validate biocompatibility using chondrocyte viability assays (MTT) and compare efficacy to free farnesol in reducing cytokine (IL-6, TNF-α) levels .
Data Interpretation and Contradictions
Q. How to address discrepancies in farnesol’s reported vasodilatory effects across studies?
- Methodological Answer : Standardize ex vivo models (e.g., rat aortic ring assays) by controlling for farnesol isomer purity ((E,E) vs. (Z,E)) and solvent effects (DMSO vs. ethanol). Use deuterated farnesol to track tissue-specific uptake via LC-MS, correlating concentrations with nitric oxide (NO) production. Meta-analysis of dose-response curves identifies threshold concentrations where vasodilation transitions to cytotoxicity .
Q. Why do some studies report farnesol as a sesquiterpene synthase inhibitor, while others classify it as a precursor?
- Methodological Answer : Context-dependent roles arise from compartmentalization in plastids (biosynthetic) vs. cytosol (regulatory). Use subcellular fractionation coupled with isotope tracing (deuterated farnesol) to localize pools of FPP and farnesol. In vitro enzyme assays with purified sesquiterpene synthases (e.g., Maize EPRS) quantify inhibition kinetics () under varying FPP/farnesol ratios .
Methodological Best Practices
- Isotope Tracing : Always include non-deuterated controls to distinguish isotopic effects from experimental artifacts .
- Data Reproducibility : Replicate GC-MS/NMR analyses across ≥3 independent batches to account for deuteration variability .
- Ethical Reporting : Disclose deuterated compound purity and storage conditions in methods sections to ensure cross-study comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
